3,4-Dihydroxyphenylpyruvic acid

Antioxidant Free Radical Scavenging DFT Calculation

Reproducible enzymatic and metabolic research requires precise substrate identity. DHPPA serves as the critical substrate for L-danshensu biosynthesis (Km 11.37 mM, >99.99% ee) and a key intermediate in L-DOPA transamination studies. • Enzymatic reduction achieves >99.99% enantiomeric excess with L-lactate dehydrogenase. • Enables dissection of transamination vs. decarboxylation in catecholamine metabolism. • Validated calibrator for patented diagnostic methods targeting metabolic disorders. Procure exact-match DHPPA for reproducible results.

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
CAS No. 109170-71-0
Cat. No. B034271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxyphenylpyruvic acid
CAS109170-71-0
Synonyms3,4-dihydroxyphenylpyruvic acid
3,4-dihydroxyphenylpyruvic acid, alpha-(14)C-labeled
DHPPA
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)C(=O)O)O)O
InChIInChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14)
InChIKeyLQQFFJFGLSKYIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHPPA Chemical Identity and Metabolic Role


3,4-Dihydroxyphenylpyruvic acid (DHPPA; CAS 109170-71-0; synonym 4228-66-4) is a 2-oxo monocarboxylic acid belonging to the phenylpyruvic acid derivative class, structurally characterized by a pyruvic acid moiety substituted with a 3,4-dihydroxyphenyl group [1]. It functions as an endogenous metabolite in the tyrosine and L-DOPA catabolic pathways, primarily generated through transamination of L-3,4-dihydroxyphenylalanine (L-DOPA) [2]. The compound is of interest to researchers investigating catecholamine metabolism, oxidative stress, and melanogenesis pathways.

Why Generic Substitution Fails for DHPPA


Procurement decisions for phenylpyruvic acid derivatives in metabolic, enzymatic, and pharmacological research cannot be based on structural class alone. Substitution of DHPPA with analogs lacking its specific 3,4-dihydroxy substitution pattern leads to marked differences in enzyme substrate affinity, metabolic fate, and pharmacological outcomes. As detailed below, compounds such as p-hydroxyphenylpyruvic acid, phenylpyruvic acid, and 3-methoxy-4-hydroxyphenylpyruvic acid exhibit distinct kinetic parameters [1], differing antioxidant capacities [2], and divergent in vivo conversion profiles [3], underscoring the necessity of procuring the exact target compound for reproducible experimental results.

DHPPA: Head-to-Head Comparative Evidence


DFT-Based Antioxidant Activity Ranking

In a density functional theory (DFT) study comparing three structurally related phenolic acids chelated with Cu²⁺, Mg²⁺, and Ca²⁺, computational parameters including OH bond dissociation enthalpies, HOMO eigenvalues, and NBO charges were evaluated to predict antioxidant capacity. 3,4-Dihydroxyphenylpyruvic acid (3,4-DHPPA) demonstrated superior predicted antioxidant activity compared to 3,4-dihydroxycinnamic acid (3,4-DHCA) and 3,4-dihydroxybenzoic acid (3,4-DHBA) [1]. The study attributes this enhanced activity to the presence of a C7-C8 double bond and an intramolecular O-H···O hydrogen bond in the side chain of 3,4-DHPPA [1].

Antioxidant Free Radical Scavenging DFT Calculation

DOPA Decarboxylase Inhibition Profile

In an in vitro study assessing DOPA decarboxylase inhibitory activity, 3,4-dihydroxyphenylpyruvic acid (DHPPA) and its triacetylated derivative (TAPPA) were shown to be equally potent inhibitors [1]. However, their inhibitory activity was approximately 1/2000 of that of carbidopa and 1/10 of that of L-α-methyldopa under the same assay conditions [1]. Notably, in vivo, DHPPA demonstrated a dual mechanism involving transaminase inhibition, leading to enhanced L-DOPA bioavailability, whereas TAPPA's effect was limited to decarboxylase inhibition [1].

Enzyme Inhibition DOPA Decarboxylase Parkinson's Research

HPPR Substrate Kinetics

In a characterization study of hydroxyphenylpyruvate reductase (HPPR) from Coleus blumei, the apparent Km values for three structurally related substrates were determined under identical conditions. The Km for 3,4-dihydroxyphenylpyruvate (DHPPA) was 130 µM, which is 13-fold higher than that of p-hydroxyphenylpyruvate (pHPPA, 10 µM) but approximately half that of 3-methoxy-4-hydroxyphenylpyruvate (MHPPA, 250 µM) [1]. This indicates DHPPA has moderate affinity for HPPR, positioning it distinctly between the high-affinity pHPPA and the low-affinity MHPPA.

Enzyme Kinetics Substrate Specificity Biosynthesis

Striatal Dopamine Elevation In Vivo

Following intrastriatal infusion in rats, 3,4-dihydroxyphenylpyruvic acid (DHPPA) significantly increased in vivo extracellular dopamine levels. The cumulative increase in dopamine following DHPPA administration was 11% of that achieved with an equivalent dose of L-DOPA, whereas D-DOPA produced a 30% increase relative to L-DOPA [1]. Behaviorally, DHPPA-induced contralateral turning was 57% less than that induced by L-DOPA, compared to 40% less for D-DOPA [1].

Neuropharmacology Dopamine In Vivo Microdialysis

Transamination Contribution to L-DOPA

In rats, co-administration of 3,4-dihydroxyphenylpyruvic acid (DHPPA) with L-[³H]DOPA demonstrated that up to 40% of the serum L-DOPA and brain dopamine detected was formed via transamination of DHPPA to L-DOPA [1]. This effect was not observed with the triacetylated derivative TAPPA, which lacks transaminase inhibitory activity [2]. The dose-dependent elevation of serum L-DOPA and cerebral dopamine by DHPPA was quantified across multiple oral doses [3].

Metabolism Transamination L-DOPA Bioavailability

DHPPA Research and Industrial Applications


Enzymatic Synthesis of L-Danshensu

DHPPA serves as the critical substrate for enzymatic reduction to L-danshensu, a bioactive compound with prominent pharmacological activities. L-lactate dehydrogenase (LF-L-LDH0845) from Lactobacillus fermentum exhibits a Km of 11.37 mM, Kcat of 0.2931 s⁻¹, and Kcat/Km of 0.0258 mM⁻¹s⁻¹ for DHPPA reduction, achieving >99.99% enantiomeric excess [1]. This high stereoselectivity enables industrial-scale production of optically pure L-danshensu, with whole-cell biocatalysis systems yielding 95.45% isolated product [1].

Dopamine Modulation and L-DOPA Bioavailability

DHPPA is uniquely suited for in vivo studies investigating catecholamine precursor metabolism. Its capacity for transamination to L-DOPA (contributing up to 40% of serum L-DOPA and brain dopamine in rat models [2]) and its weak DOPA decarboxylase inhibition (≈1/2000 potency of carbidopa [3]) make it an essential tool for dissecting the transamination vs. decarboxylation pathways in L-DOPA metabolism. Researchers studying Parkinson's disease models or L-DOPA-sparing strategies rely on DHPPA to achieve defined dopamine elevation profiles.

Melanogenesis and Tyrosinase Pathway Studies

DHPPA and its analog p-hydroxy-phenylpyruvic acid have been shown to inhibit phenoloxidase-catalyzed transformation of tyrosine to melanin, leading to accumulation of intermediate products [4]. This inhibitory profile makes DHPPA a valuable research compound for studying melanin biosynthesis pathways, tyrosinase/phenoloxidase enzymology, and the pathogenesis of pigmentation disorders. Its distinct activity compared to other hydroxyphenylcarboxylic acids enables precise pathway dissection.

Diagnostic Method and Kit Development

DHPPA is a target analyte in patented diagnostic methods for monitoring metabolic disorders including phenylketonuria, hyperphenylalaninemia, tyrosinosis, and Parkinson's disease [5]. The method employs a specific chemical interaction with phenazine methosulfate or phenazine ethosulfate to form stable charge-transfer complexes with strong absorption at ~660 nm, enabling direct photometric quantification in biological fluids (blood, serum, urine) [5]. This application requires pure DHPPA for calibrator and control material preparation.

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